molecular formula C10H9NO2 B1217564 4-methoxy-1H-indole-3-carbaldehyde CAS No. 90734-97-7

4-methoxy-1H-indole-3-carbaldehyde

Cat. No. B1217564
CAS RN: 90734-97-7
M. Wt: 175.18 g/mol
InChI Key: GDVCEQRAPMIJBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 4-methoxy-1H-indole-3-carbaldehyde, often involves nucleophilic substitution reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile building block for the preparation of trisubstituted indole derivatives, showcasing the reactivity of indole carbaldehydes towards various nucleophiles (Yamada et al., 2009). Similarly, the synthesis of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde through the reaction of indole-3-carbaldehyde with 4-methoxybenzyl chloride demonstrates another synthetic approach (Sonar, Parkin, & Crooks, 2006).

Molecular Structure Analysis

The molecular structure of indole derivatives has been extensively analyzed through crystallography. The dihedral angle between the indole and phenyl ring systems, as observed in 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, provides insight into the spatial arrangement that influences its chemical reactivity and physical properties (Sonar, Parkin, & Crooks, 2006).

Chemical Reactions and Properties

Indole carbaldehydes participate in a variety of chemical reactions. For example, the formation of pyrimido[1,2-a]indole derivatives from 1-methoxy-6-nitroindole-3-carbaldehyde highlights the electrophilic nature of indole carbaldehydes and their utility in constructing complex heterocyclic systems (Yamada et al., 2009). Moreover, the synthesis of imidazo[1,2-a]indoles from 2-chloroindole-3-carbaldehyde illustrates another example of indole carbaldehyde reactivity, demonstrating their potential in generating a wide array of heterocyclic compounds (Suzdalev et al., 2016).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceutical chemistry. The crystal packing and van der Waals forces observed in the crystal structure of these compounds influence their physical properties and stability (Sonar, Parkin, & Crooks, 2006).

Scientific Research Applications

  • Multicomponent Reactions (MCRs)

    • Field : Organic Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules .
    • Method : These compounds are used in Multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
    • Results : This method decreases the deployment of solvents and energy essential for the purification of intermediates. In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
  • Biologically Active Compounds

    • Field : Medicinal and Pharmaceutical Chemistry
    • Application : Indole derivatives, including 1H-Indole-3-carbaldehyde, are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Method : The specific methods of application or experimental procedures would depend on the specific disorder being treated and the specific compound being used .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Antifungal Properties

    • Field : Biological Sciences
    • Application : Indole-3-carbaldehyde has antifungal properties .
    • Method : It is found on the skin of certain amphibian species, providing them with protection from chytridiomycosis .
    • Results : The presence of Indole-3-carbaldehyde on the skin of these amphibians partially accounts for their resistance to this fungal disease .
  • Alkaloid Synthesis

    • Field : Organic Chemistry
    • Application : Indole derivatives are prevalent moieties present in selected alkaloids .
    • Method : The specific methods of synthesis would depend on the specific alkaloid being synthesized .
    • Results : Indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms .
  • Drug Discovery

    • Field : Medicinal Chemistry
    • Application : The indole unit is recognized as one of the most significant moieties for drug discovery .
    • Method : The specific methods of application or experimental procedures would depend on the specific drug being discovered .
    • Results : Indole alkaloids such as Reserpine and Ajmalicine are utilized in the treatment of high blood pressure and other disorders .
  • Green Chemistry

    • Field : Environmental Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are used in inherently sustainable multicomponent reactions .
    • Method : These reactions decrease the deployment of solvents and energy essential for the purification of intermediates .
    • Results : Compared to classical stepwise synthesis, these reactions are generally high-yielding, operationally friendly, time- and cost-effective .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are used as precursors for the synthesis of complex molecules .
    • Method : These compounds are used in inherently sustainable multicomponent reactions .
    • Results : This method decreases the deployment of solvents and energy essential for the purification of intermediates .
  • Pharmaceutical Scaffolds

    • Field : Medicinal Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are used in the assembly of pharmaceutically interesting scaffolds .
    • Method : The specific methods of application or experimental procedures would depend on the specific scaffold being assembled .
    • Results : This method is generally high-yielding, operationally friendly, time- and cost-effective .
  • Treatment of Various Disorders

    • Field : Medicinal and Pharmaceutical Chemistry
    • Application : The indole unit is recognized as one of the most significant moieties for drug discovery . Indole alkaloids such as Reserpine and Ajmalicine are utilized in the treatment of high blood pressure and other disorders .
    • Method : The specific methods of application or experimental procedures would depend on the specific disorder being treated and the specific compound being used .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Treatment of Cancer

    • Field : Oncology
    • Application : Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of cancer being treated .
    • Results : Vinblastine has shown effectiveness in the treatment of these types of cancer .
  • Natural Products Synthesis

    • Field : Organic Chemistry
    • Application : Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .
    • Method : The specific methods of synthesis would depend on the specific natural product being synthesized .
    • Results : Indole derivatives are prevalent moieties present in selected alkaloids .

Safety And Hazards

4-Methoxy-1H-indole-3-carbaldehyde is harmful by inhalation, in contact with skin, and if swallowed . Personal precautions such as wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection are recommended .

properties

IUPAC Name

4-methoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVCEQRAPMIJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238250
Record name 4-Methoxyindole-3-aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-1H-indole-3-carbaldehyde

CAS RN

90734-97-7
Record name 4-Methoxyindole-3-aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090734977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyindole-3-aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of dry DMF (0.75 g) in 50 ml dichloroethane was cooled to 0° C. and placed under nitrogen. Oxalyl chloride (1.03 g) dissolved in dichloroethane (5 ml) was added dropwise with stirring. The solution was stirred until no more bubbling was observed (about 15-20 m). 4-Methoxyindole (1.0 g, 6.7 mmole) was added to the solution as a solid and the reaction mixture was stirred at room temperature for four hours. The reaction was quenched by careful addition of 10% sodium carbonate solution. The two phase mixture was stirred at room temperature for 2 hours. The layers were separated and the aqueous layer was extracted with methylene chloride, and the combined organic extracts were dried and evaporated to dryness. The crude residue was passed through a short silica gel column, eluting with 3:7 ethyl acetate:hexane to 1:1 ethyl acetate:hexane to yield 1.13 g (95%) of 4-methoxy-1H-indole-3-carbaldehyde.
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Synthesis routes and methods II

Procedure details

Add phosphorus oxychloride (1.1 eq.) with vigorous stirring to DMF (cooled in an ice bath). After the addition is complete, allow to stir in the ice bath for ˜10 minutes, then add a solution of 4-methoxy-1H-indole (5 g) in anhydrous DMF with vigorous stirring. Allow to stir at 0° C. After 1 hour, warm to room temperature. After 16 hours, carefully add 4 eq. of 2N NaOH with vigorous stirring. Heat to about 80° C. and then cool. Pour the reaction mixture into cold water with vigorous stirring to give a solid. Collect the solid by filtration and dry in a vacuum oven at room temperature to give the title compound. Acidify the filtrate and extract with EtOAc. Combine the organic layers and wash with 50% brine. Collect the organic layer, dry (MgSO4) filter, and remove the solvent to give the title compound as a light purple solid. Total yield of the title compound is 5.44 g: MS (ES+): m/z 175 (M+H)+, 160 (M-CH3)+; (ES−): m/z 174 (M−H)−.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Das, S Vedachalam, D Luo, T Antonio… - Journal of medicinal …, 2015 - ACS Publications
Our structure–activity relationship studies with N 6 -(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N 6 -propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to development …
Number of citations: 40 pubs.acs.org
S Johannsen, RM Gierse, A Krüger, RL Edwards… - 2022 - chemrxiv.org
… Product 22 was synthesized by reduction of 1-(3chlorobenzyl)-4-methoxy-1H-indole-3-carbaldehyde (380 mg, 1.27 mmol, 1.0 equiv.) following procedure IC, using NaBH4 (154 mg, …
Number of citations: 3 chemrxiv.org
D GHOSH, S MONDAL… - International Journal of …, 2019 - academia.edu
… Two diterpenes were detected in the extract viz., sclareol and lagochiline and 3 miscellaneous compounds viz., 4-methoxy-1H-indole-3-carbaldehyde, folic acid, and (19R)-9-acetyl-19-…
Number of citations: 2 www.academia.edu
I Kerschgens - 2012 - entheology.com
Mitragynine, paynantheine and speciogynine belong to the group of corynanthe alkaloids, a large class of biologically active indole alkaloids. Present in the leaves of the Asian plant …
Number of citations: 1 entheology.com
X Ke, X Yang, C Hou, Y Wang, YF Zhou, T Wu… - Journal of …, 2024 - Elsevier
Ethnopharmacological relevance In the Tibetan region of China, Thlaspi arvense L. is utilized for the prevention and treatment of hyperuricemia (HUA). Thlaspi arvense has been shown …
Number of citations: 0 www.sciencedirect.com
D Coowar, J Bouissac, M Hanbali… - Journal of medicinal …, 2004 - ACS Publications
In a search for inducers of neuronal differentiation to treat neurodegenerative diseases such as Alzheimer's disease, a series of indole fatty alcohols (IFAs) were prepared. 13c (n = 18) …
Number of citations: 92 pubs.acs.org
ZY Xu, YF Xi, WY Zhou, LL Lou, XB Wang… - Biochemical Systematics …, 2020 - Elsevier
Phytochemical investigation of the leaves of Isatis tinctoria Linnaeus led to the isolation of thirty compounds, including thirteen indole alkaloids (1–13), seven quinazolinone alkaloids (14…
Number of citations: 4 www.sciencedirect.com
A Luc, JCA Oliveira, P Boos, N Jacob, L Ackermann… - Chem Catalysis, 2023 - cell.com
Expanding the borders of asymmetric synthesis by designing original chiral molecules and sustainable strategies to synthesize them holds great promise not only for the pharmaceutical …
Number of citations: 1 www.cell.com

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